molecular formula C15H9F3N4O3 B15168452 Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-

Cat. No.: B15168452
M. Wt: 350.25 g/mol
InChI Key: VKPUKPCJDQBYQI-UHFFFAOYSA-N
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Description

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is a complex organic compound that belongs to the class of benzofurazan derivatives. Benzofurazan compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing groups, while reduction may produce simpler benzofurazan compounds .

Scientific Research Applications

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofurazan derivatives such as:

Uniqueness

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other benzofurazan derivatives .

Properties

Molecular Formula

C15H9F3N4O3

Molecular Weight

350.25 g/mol

IUPAC Name

N'-[3-(trifluoromethyl)benzoyl]-2,1,3-benzoxadiazole-5-carbohydrazide

InChI

InChI=1S/C15H9F3N4O3/c16-15(17,18)10-3-1-2-8(6-10)13(23)19-20-14(24)9-4-5-11-12(7-9)22-25-21-11/h1-7H,(H,19,23)(H,20,24)

InChI Key

VKPUKPCJDQBYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CC3=NON=C3C=C2

Origin of Product

United States

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